6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime

Description

Structural Characterization of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime

IUPAC Nomenclature and Molecular Formula Analysis

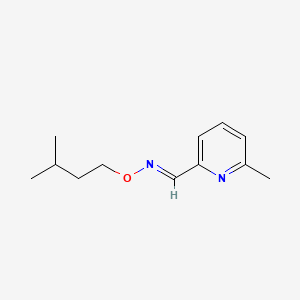

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, yielding the official designation (E)-N-(3-methylbutoxy)-1-(6-methylpyridin-2-yl)methanimine. This nomenclature explicitly indicates the E-stereochemical configuration at the oxime double bond, distinguishing it from potential geometric isomers. The molecular formula C12H18N2O reflects the compound's composition, incorporating twelve carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 206.28 grams per mole. The structural framework can be dissected into three primary components: the 6-methylpyridine ring system serving as the aromatic core, the methanimine linkage providing the oxime functionality, and the 3-methylbutoxy substituent contributing the branched alkyl chain.

The molecular architecture demonstrates specific connectivity patterns that define its chemical identity and reactivity profile. The pyridine nitrogen occupies the 1-position of the six-membered aromatic ring, while the methyl substituent resides at the 6-position, creating a substitution pattern that influences both electronic distribution and steric environment. The oxime carbon directly connects to the pyridine ring at the 2-position, establishing conjugation between the aromatic system and the oxime functionality. The 3-methylbutoxy group attaches to the oxime oxygen through an ether linkage, introducing conformational flexibility and hydrophobic character to the molecular structure.

Crystallographic Data and Three-Dimensional Conformational Studies

Conformational analysis of this compound reveals significant structural features that influence its three-dimensional organization and intermolecular interactions. Studies on related pyridinecarboxaldehyde oxime derivatives have established fundamental principles governing oxime group orientation relative to the aromatic ring system. Research conducted on syn-pyridine aldoximes demonstrates that the oxime functionality typically adopts a twisted conformation relative to the pyridine ring plane, with twist angles ranging from approximately 13 to 24 degrees depending on substitution patterns and environmental factors. These conformational preferences arise from a balance between electronic conjugation effects and steric repulsion between the oxime substituents and the aromatic ring system.

The three-dimensional structure of this compound exhibits characteristic features common to pyridinecarboxaldehyde oximes while incorporating unique elements related to the specific substitution pattern. The 6-methyl group on the pyridine ring introduces steric interactions that can influence the preferred conformation of the adjacent oxime functionality. Nuclear magnetic resonance studies on similar compounds indicate that the oxime group orientation significantly affects coupling constants between aromatic and oxime protons, providing experimental evidence for specific conformational preferences. The 3-methylbutoxy substituent contributes additional conformational complexity through rotation about the carbon-oxygen and carbon-carbon bonds within the alkyl chain, generating multiple low-energy conformers that can interconvert under ambient conditions.

Computational modeling approaches have provided detailed insights into the preferred molecular geometries and energy landscapes associated with conformational changes. The E-configuration of the oxime double bond represents the thermodynamically favored isomer, consistent with general trends observed in aromatic aldoxime systems. The molecular geometry optimization reveals specific bond lengths and angles that characterize the compound's three-dimensional structure, including the carbon-nitrogen double bond length of approximately 1.275 Angstroms and the nitrogen-oxygen bond length of approximately 1.390 Angstroms, values consistent with those observed in related oxime compounds.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Comparative analysis of this compound with related pyridinecarboxaldehyde oxime derivatives reveals both common structural features and unique characteristics that distinguish this compound within the broader family. The parent compound 2-pyridinecarboxaldehyde oxime serves as a fundamental reference point, exhibiting a molecular formula of C6H6N2O and molecular weight of 122.12 grams per mole. This unsubstituted analog lacks both the methyl group on the pyridine ring and the alkyl substituent on the oxime oxygen, representing the simplest member of this structural family.

The introduction of the 6-methyl substituent on the pyridine ring, as seen in 6-methylpyridine-2-carbaldehyde oxime (molecular formula C7H8N2O, molecular weight 136.15 grams per mole), provides an intermediate structural complexity. This compound retains the free oxime functionality while incorporating the methyl substitution that influences both electronic properties and steric environment. Nuclear magnetic resonance analysis reveals characteristic differences in chemical shift patterns that reflect the electronic influence of the methyl group on the aromatic ring system.

Further structural elaboration through alkoxy substitution on the oxime oxygen generates a series of derivatives with varying alkyl chain lengths and branching patterns. The 4-pyridinecarboxaldehyde O-(3-methylbutyl)oxime represents a positional isomer where the oxime functionality attaches to the 4-position rather than the 2-position of the pyridine ring. This compound exhibits a molecular formula of C11H16N2O with a molecular weight of 192.26 grams per mole, differing from the target compound by the absence of the methyl substituent on the pyridine ring and the different attachment position.

The combination of both methyl substitution on the pyridine ring and alkoxy substitution on the oxime nitrogen in this compound represents the most structurally complex member of this series. This dual substitution pattern creates unique steric and electronic environments that distinguish its properties from simpler analogs. The 3-methylbutyl chain introduces significant hydrophobic character and conformational flexibility that influences solubility characteristics and potential intermolecular interactions.

Spectroscopic comparisons reveal systematic trends in chemical shift patterns and coupling constants that correlate with structural modifications across this series. The progressive addition of alkyl substituents generally results in upfield shifts for nearby protons due to the electron-donating character of alkyl groups. The oxime functionality exhibits consistent spectroscopic signatures across the series, with minor variations reflecting the influence of different substitution patterns on the electronic environment.

Properties

IUPAC Name |

(E)-N-(3-methylbutoxy)-1-(6-methylpyridin-2-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(2)7-8-15-13-9-12-6-4-5-11(3)14-12/h4-6,9-10H,7-8H2,1-3H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDRFVVJLAAPDP-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=NOCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=N/OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72990-57-9 | |

| Record name | 2-Pyridinecarboxaldehyde, 6-methyl-, O-(3-methylbutyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072990579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-METHYL-2-PYRIDINEALDOXIME O-ISOAMYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime typically involves the reaction of 6-Methyl-2-pyridinecarboxaldehyde with hydroxylamine and 3-methylbutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The general reaction scheme is as follows:

Formation of Oxime: 6-Methyl-2-pyridinecarboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime intermediate.

Substitution Reaction: The oxime intermediate is then reacted with 3-methylbutylamine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Pyridinecarboxylic acid derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted oxime derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactions

6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime can undergo several types of reactions:

- Oxidation : It can be oxidized to form pyridinecarboxylic acid derivatives.

- Reduction : The oxime group can be reduced to an amine group.

- Substitution : It can participate in nucleophilic substitution reactions at the oxime functional group.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is also utilized as a ligand in coordination chemistry, which enhances the stability and reactivity of metal complexes.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties : Studies suggest that it may exhibit activity against various bacterial strains.

- Anticancer Potential : Preliminary investigations have explored its efficacy in inhibiting cancer cell proliferation.

Medicine

Ongoing research aims to evaluate its potential as a pharmaceutical agent. This includes:

- Development of new drugs targeting specific diseases.

- Investigation into its mechanism of action at the molecular level, particularly its interactions with enzymes and receptors.

Industry

In industrial applications, this compound is involved in the production of specialty chemicals and materials, including:

- Polymers

- Resins

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of pyridine compounds, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyridine structure could enhance efficacy, suggesting avenues for drug development .

Case Study 2: Anticancer Research

In vitro studies evaluating the anticancer properties revealed that this compound exhibited cytotoxic effects on specific cancer cell lines. The mechanism was hypothesized to involve apoptosis induction through interaction with cellular signaling pathways .

Case Study 3: Coordination Chemistry

Research into the coordination behavior of this compound with transition metals showed that it forms stable complexes, which could be beneficial for catalysis and material science applications. The stability and reactivity of these complexes were assessed through various spectroscopic methods .

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime with structurally or functionally related oxime derivatives, focusing on molecular features, toxicity, and regulatory status.

Table 1: Comparative Analysis of Oxime Derivatives

Key Structural and Functional Differences:

This may influence binding affinity to biological targets (e.g., acetylcholinesterase in insecticides) .

Toxicity and Regulation: Aldicarb is notorious for its high acute toxicity, leading to strict regulatory bans in many countries . In contrast, tirpate’s dithiolane structure may reduce mammalian toxicity relative to aldicarb, though data are sparse . The target compound’s toxicity remains underexplored but could be moderated by its bulky alkyl chain.

Applications :

- Aldicarb and tirpate are primarily used as pesticides, targeting nematodes and insects. The pyridine-based structure of the target compound may expand its utility into metal chelation or pharmaceutical intermediates, though further research is needed.

Research Findings and Limitations

- Synthesis Pathways : The target compound’s synthesis likely follows oxime condensation protocols similar to aldicarb and tirpate, but its pyridine core requires specialized starting materials (e.g., 6-methylpicolinaldehyde) .

- Data Gaps: No peer-reviewed studies directly address the target compound’s bioactivity or ecotoxicology. Comparisons are extrapolated from structural analogs, highlighting the need for targeted research.

Biological Activity

6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H15N2O

- Molecular Weight : 203.26 g/mol

The compound is characterized by a pyridine ring with a carboxaldehyde and oxime functional group, which are known to influence its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of key cellular pathways.

- Antioxidant Effects : The oxime group may contribute to antioxidant activity, protecting cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular metabolism and proliferation.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, particularly those related to apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties suggest it can neutralize ROS, reducing oxidative damage in cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 value was determined to be approximately 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 50 |

| HeLa | 45 |

Antioxidant Activity

A DPPH radical scavenging assay was conducted to evaluate the antioxidant capacity of the compound. It exhibited a scavenging effect comparable to standard antioxidants.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime?

- Methodology : The compound can be synthesized via a two-step process:

Aldehyde formation : React 6-methyl-2-pyridinecarboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reduction to the aldehyde using Pd-based catalysts (e.g., Pd(PPh₃)₄) under mild hydrogenation conditions .

Oxime formation : Condense the aldehyde with O-(3-methylbutyl)hydroxylamine in ethanol under reflux (70–80°C) for 12–16 hours. Monitor reaction progress via TLC or HPLC .

- Key considerations : Optimize stoichiometric ratios (e.g., 1:1.2 aldehyde-to-hydroxylamine) to minimize unreacted intermediates.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this oxime derivative?

- Methodology :

- ¹H NMR : Look for characteristic signals:

- Pyridine protons (δ 7.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and the oxime proton (δ 8.0–8.5 ppm) .

- Use deuterated chloroform (CDCl₃) as a solvent for better resolution.

- IR : Confirm the presence of C=N (1640–1690 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretches .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Short-term stability : Store in airtight, amber vials at –20°C to prevent photodegradation and hydrolysis.

- Long-term stability : Conduct accelerated stability studies at 40°C/75% relative humidity for 6 months. Monitor purity via HPLC and track degradation products (e.g., free aldehyde or hydroxylamine) .

Advanced Research Questions

Q. How can experimental design address contradictions in reactivity data for this oxime in nucleophilic addition reactions?

- Methodology :

- Factorial design : Vary solvent polarity (e.g., DMF vs. THF), temperature (25°C vs. 60°C), and catalyst load (e.g., 1–5 mol% Pd(PPh₃)₄) to identify dominant factors .

- Kinetic studies : Use in-situ IR or NMR to track reaction intermediates and propose mechanisms (e.g., via Hammett plots for substituent effects) .

Q. What strategies resolve conflicting spectroscopic assignments for the oxime’s stereoisomers?

- Methodology :

- X-ray crystallography : Obtain single crystals via slow evaporation in hexane/ethyl acetate mixtures to unambiguously determine stereochemistry .

- Dynamic NMR : Analyze coalescence temperatures for syn/anti isomer interconversion in solution .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding between the oxime group and active-site residues .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of predicted complexes .

Q. What analytical methods quantify trace impurities or degradation products in bulk samples?

- Methodology :

- HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in water) with ESI-MS detection to identify low-abundance species (e.g., hydrolyzed aldehyde or isomerized oxime) .

- GC-MS : Analyze volatile byproducts (e.g., 3-methylbutanol) after derivatization with BSTFA .

Q. How does the steric bulk of the O-(3-methylbutyl) group influence the compound’s physicochemical properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.